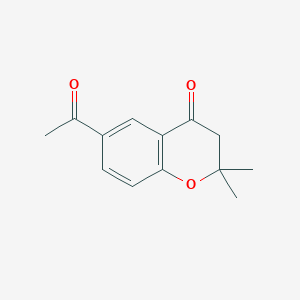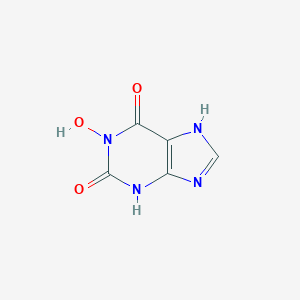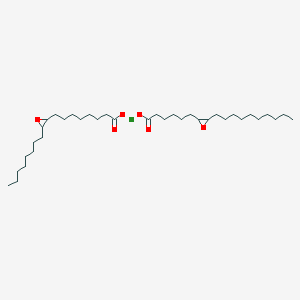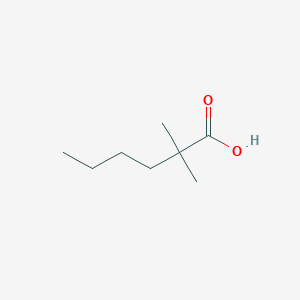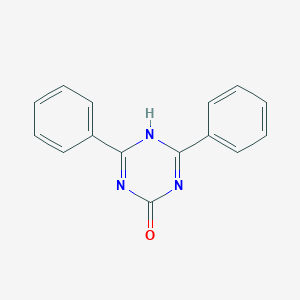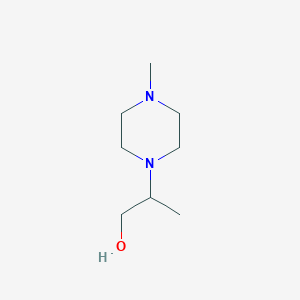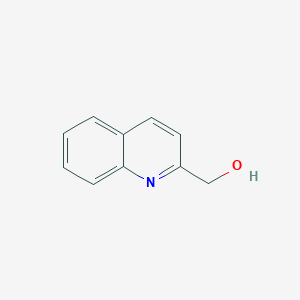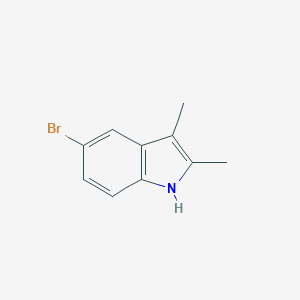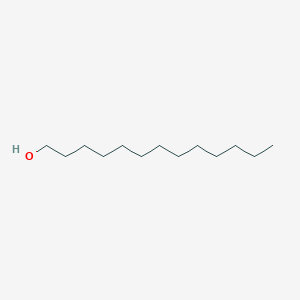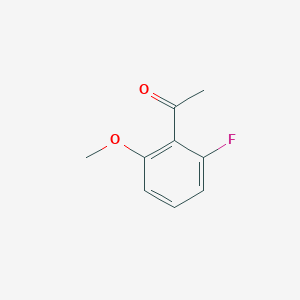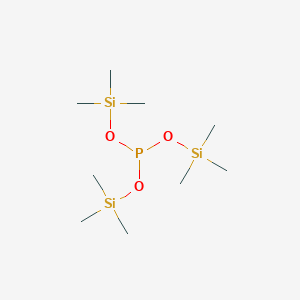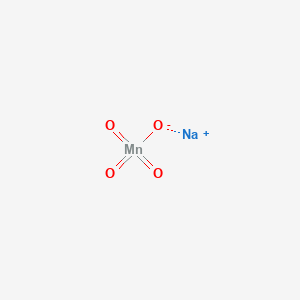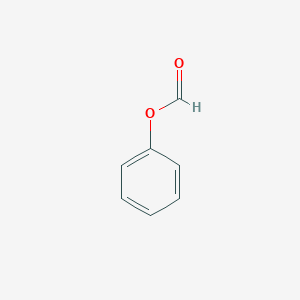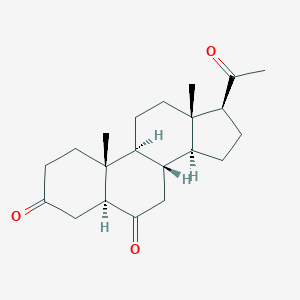
5alpha-Pregnane-3,6,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Pregnane-3,6,20-trione (5-PT) is a naturally occurring steroid hormone that plays an important role in various physiological processes. It is a metabolite of progesterone and is also known as pregnenolone-20-one. 5-PT has been studied extensively due to its potential applications in medical and scientific research.
Mecanismo De Acción
The mechanism of action of 5-PT involves its interaction with various cellular receptors and enzymes. It has been found to bind to the progesterone receptor, which plays a key role in the regulation of various physiological processes. 5-PT has also been found to inhibit the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which are involved in the metabolism of steroid hormones.
Efectos Bioquímicos Y Fisiológicos
5-PT has been found to have various biochemical and physiological effects. It has been shown to increase the production of cortisol, a hormone that plays a key role in the regulation of the immune system and stress response. Additionally, 5-PT has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-PT in lab experiments is its ability to modulate the activity of various cellular receptors and enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-PT is its potential toxicity at high concentrations. Additionally, the effects of 5-PT may vary depending on the type of cells or tissues used in the experiments.
Direcciones Futuras
There are several future directions for the study of 5-PT. One area of research is the development of new drugs and therapies based on the properties of 5-PT. Additionally, further studies are needed to understand the mechanism of action of 5-PT and its interactions with various cellular receptors and enzymes. Furthermore, the potential applications of 5-PT in the treatment of various diseases need to be explored in more detail. Finally, the toxicity of 5-PT at high concentrations needs to be further investigated to ensure its safety in medical and scientific research.
Conclusion
In conclusion, 5-PT is a naturally occurring steroid hormone that has potential applications in medical and scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 5-PT.
Métodos De Síntesis
5-PT can be synthesized from progesterone through a series of chemical reactions. The synthesis involves the oxidation of the C20 position of progesterone to form 5-PT. The process is carried out using various oxidizing agents such as chromic acid, potassium permanganate, and selenium dioxide. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
5-PT has been used in various scientific research studies due to its potential applications in medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-PT has also been used in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies.
Propiedades
Número CAS |
1923-27-9 |
|---|---|
Nombre del producto |
5alpha-Pregnane-3,6,20-trione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |
Clave InChI |
MRURHGKZPVRRKA-UBYIZVQESA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



